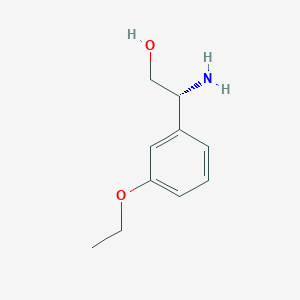

(r)-2-Amino-2-(3-ethoxyphenyl)ethan-1-ol

Description

Significance of Chiral Amino Alcohol Scaffolds as Versatile Building Blocks and Ligands in Asymmetric Synthesis

Chiral 1,2-amino alcohol scaffolds are fundamental structural motifs that are highly valued in asymmetric synthesis. rsc.orgresearchgate.netnih.gov Their utility stems from the presence of two vicinal, stereochemically defined functional groups—an amine and a hydroxyl group—which makes them exceptionally versatile. This dual functionality allows them to serve as crucial building blocks for a wide array of more complex, biologically active molecules and as highly effective ligands in asymmetric catalysis. nih.govtandfonline.com

As building blocks, these scaffolds are integral to the synthesis of numerous pharmaceuticals. The precise spatial arrangement of the amino and hydroxyl groups is often key to the biological activity of a drug molecule, enabling specific interactions with biological targets like enzymes and receptors. nih.gov

In the realm of asymmetric catalysis, chiral amino alcohols are precursors to a diverse range of ligands and organocatalysts. mdpi.comelsevierpure.comnih.gov When complexed with transition metals, such as ruthenium, rhodium, or iridium, they form catalysts capable of promoting reactions with high enantioselectivity. mdpi.comliv.ac.uk For instance, ligands derived from chiral β-amino alcohols are effective in the asymmetric transfer hydrogenation (ATH) of ketones and imines, a key reaction for producing chiral secondary alcohols and amines. researchgate.netmdpi.comliv.ac.uk Furthermore, simple primary β-amino alcohols can function as standalone organocatalysts, leveraging their amino and hydroxyl groups to activate substrates and control the stereochemical outcome of reactions like Michael additions and aldol (B89426) reactions. rsc.orgelsevierpure.comnih.gov The C₂-symmetric versions of these chiral amino alcohols are often sought after as they can impart very high levels of enantioselectivity in catalytic reactions. tandfonline.com

Academic Importance of (R)-2-Amino-2-(3-ethoxyphenyl)ethan-1-ol in the Development of Stereoselective Methodologies

While the broader class of chiral arylethanolamines is extensively studied, a review of contemporary academic literature reveals a notable scarcity of research focused specifically on this compound. Its direct application as a ligand or catalyst in the development of novel stereoselective methodologies is not prominently documented.

However, the academic importance of such a structure can be inferred from the extensive research on closely related analogues. For instance, various arylethanolamine derivatives are synthesized and evaluated for their potential as α- and β-adrenergic receptor agonists. nih.govresearchgate.net Research in this area often involves the synthesis of a series of compounds with different aromatic substitution patterns to establish structure-activity relationships. nih.govresearchgate.net For example, studies have investigated analogues with meta-substituents like methyl, ethyl, chloro, and fluoro groups to probe their influence on biological activity. nih.gov

The synthesis of these chiral molecules often relies on stereoselective methods. Asymmetric transfer hydrogenation of the corresponding α-amino ketones is a powerful technique to produce chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. scihorizon.com The data below illustrates the effectiveness of a ruthenium-catalyzed process for various substituted arylethanolamines, which represents a key stereoselective methodology applicable for the synthesis of the title compound.

| Substrate (Aryl Group) | Catalyst | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Phenyl | RuCl(S,S)-Teth-TsDpen | 94 | >99.9:0.1 |

| 3-Methoxyphenyl | RuCl(S,S)-Teth-TsDpen | Not specified | 99.3:0.7 |

| 3-Fluorophenyl | TsDPEN | Not specified | Not specified |

| 4-Hydroxyphenyl | Not specified | Not specified | Not specified |

The value of this compound in academia lies in its potential as a building block. Chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, are a cornerstone of asymmetric synthesis. Amino alcohol derivatives, such as pseudoephedrine, are well-established chiral auxiliaries. researchgate.net By analogy, this compound could potentially be employed as a chiral auxiliary or as a precursor for creating new, more complex chiral ligands for catalysis.

Overview of Current Research Trajectories for Arylethanolamine Derivatives

Current research involving arylethanolamine derivatives is dynamic and follows several key trajectories, primarily focusing on new synthetic methods and expanded applications in catalysis and medicinal chemistry.

Advanced Synthetic Methodologies: A major research thrust is the development of more efficient, selective, and sustainable methods for synthesizing arylethanolamines. Modern strategies are moving beyond classical resolution techniques, which are inherently limited to a 50% theoretical yield. googleapis.com Catalytic methods, including the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines, are at the forefront. mdpi.comnih.gov Recent advances focus on designing novel chiral ligands for transition metal catalysts to improve enantioselectivity and substrate scope. researchgate.netnih.gov Furthermore, innovative strategies such as photocatalysis and C-H activation are being explored to provide novel and modular access to the β-arylethylamine framework. nih.gov

Applications in Asymmetric Catalysis: The use of arylethanolamine derivatives and their parent amino alcohol scaffolds as organocatalysts continues to be an active area of investigation. rsc.orgelsevierpure.comnih.gov Research is focused on designing new, simple, and easily prepared amino alcohol catalysts that can promote a wide range of asymmetric transformations, such as cycloadditions and aldol reactions, under mild and environmentally friendly conditions. tandfonline.comelsevierpure.com Another significant trend is the immobilization of these chiral catalysts onto solid supports, such as nanoparticles, to facilitate catalyst recovery and reuse, a key principle of green chemistry. nih.gov The table below shows results from using various chiral β-amino alcohols as ligands in the asymmetric transfer hydrogenation of acetophenone, highlighting the influence of the ligand structure on catalytic performance.

| Ligand | Metal Precursor | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| (1R,2S)-Norephedrine | [RuCl₂(p-cymene)]₂ | 99 | 87 (R) |

| (1R,2S)-Norephedrine | [RhCpCl₂]₂ | 99 | 87 (R) |

| (1R,2S)-Norephedrine | [IrCpCl₂]₂ | 99 | 76 (R) |

| (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | >95 | up to 82 |

Medicinal Chemistry and Drug Discovery: Arylethanolamines remain a privileged scaffold in drug discovery. nih.gov A significant research trajectory is the synthesis and pharmacological evaluation of new derivatives as ligands for specific biological targets. researchgate.netresearchgate.net In particular, there is continued interest in their activity as β3-adrenoceptor agonists, which have potential therapeutic applications in the treatment of obesity and diabetes. google.com This research involves creating libraries of related compounds to explore how modifications to the aryl ring and the amino group affect potency and selectivity. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3-ethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H15NO2/c1-2-13-9-5-3-4-8(6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1 |

InChI Key |

DGOPDFBZADJZOC-JTQLQIEISA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)[C@H](CO)N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(CO)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Enantioselective Preparation of R 2 Amino 2 3 Ethoxyphenyl Ethan 1 Ol

Chemo- and Enantioselective Approaches to the Chiral Amino Alcohol Scaffold

The synthesis of the (R)-2-Amino-2-(3-ethoxyphenyl)ethan-1-ol scaffold relies on creating a vicinal amino alcohol moiety with a specific absolute stereochemistry. Key strategies involve the asymmetric transformation of prochiral precursors, primarily ketones, through various catalytic and stoichiometric methods.

The most direct route to chiral 1,2-amino alcohols involves the asymmetric reduction of the corresponding α-amino ketone precursor, 2-amino-1-(3-ethoxyphenyl)ethanone. This transformation can be achieved with high efficiency and enantioselectivity using catalytic hydrogenation methods.

Asymmetric hydrogenation using molecular hydrogen (H₂) is a highly efficient process for the reduction of ketones. Chiral ruthenium complexes, particularly those containing diphosphine and diamine ligands, have proven to be exceptionally effective for the enantioselective reduction of functionalized ketones, including α-amino ketones. acs.org These catalysts operate through a metal-ligand bifunctional mechanism, where the metal center and the ligand cooperate to activate H₂ and deliver a hydride to the carbonyl carbon in a highly stereocontrolled manner.

The general mechanism for catalysts of the type RuCl₂(diphosphine)(diamine) involves the coordination of the ketone substrate to the ruthenium center. The chiral environment created by the diphosphine and diamine ligands dictates the facial selectivity of the hydride transfer from the ruthenium-hydride species, leading to the preferential formation of one enantiomer of the alcohol product. acs.org The efficiency of this process allows for high substrate-to-catalyst ratios (S/C), making it a practical and atom-economical method for large-scale synthesis. acs.org

Table 1: Representative Examples of Asymmetric Hydrogenation of Amino Ketones with Ru-Catalysts

| Catalyst System | Ketone Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|---|

| (S,S)-RuCl₂(xylbinap)(daipen) | 2-Dimethylaminoacetophenone | 2,000 | 8 | 25 | >99 | 93 | acs.org |

This table presents data for analogous substrates to illustrate the typical performance of the described catalyst systems.

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to methods requiring high-pressure hydrogen gas. mdpi.com In ATH, the hydrogen source is typically an organic molecule like 2-propanol or formic acid. mdpi.com Noyori-type ruthenium catalysts, such as Ru(II)-TsDPEN complexes, are highly effective in mediating this transformation. acs.org These catalysts facilitate the transfer of hydrogen from the donor molecule to the ketone substrate via a concerted, six-membered transition state, with the chirality of the diamine ligand directing the enantioselectivity. researchgate.net

This methodology has been successfully applied to a wide range of unprotected α-amino ketones, yielding chiral 1,2-amino alcohols with excellent enantioselectivities and high yields. acs.org The operational simplicity and avoidance of pressurized H₂ make ATH particularly attractive for both laboratory and industrial-scale synthesis. mdpi.com Recent studies have demonstrated that catalyst loading can be significantly reduced while maintaining high conversion and selectivity, further enhancing the cost-effectiveness of the process. acs.org

Table 2: Enantioselective Asymmetric Transfer Hydrogenation of α-Amino Ketones

| Catalyst | Substrate | Hydrogen Source | S/C Ratio | Temp (°C) | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|---|

| (R,R)-Ts-DENEB | 2-Amino-1-(3,4-dihydroxyphenyl)ethanone HCl | HCOOH/NEt₃ | 770 | 60 | 91 | >99 | acs.org |

This table showcases the synthesis of structurally related chiral amino alcohols, demonstrating the efficacy of the ATH method.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of a precursor.

A common strategy involves using auxiliaries like pseudoephedrine or its derivatives. nih.govharvard.edu For instance, an α-keto acid precursor could be coupled with (1S,2S)-pseudoephedrine to form an amide. The subsequent reduction of the ketone would be directed by the chiral auxiliary. The steric bulk of the auxiliary blocks one face of the carbonyl group, forcing the reducing agent to attack from the less hindered face, thereby establishing the desired stereocenter. Finally, cleavage of the amide bond liberates the target chiral amino alcohol. While effective, this approach is stoichiometric and involves additional protection and deprotection steps. harvard.edu

Enantioselective amination reactions provide a direct approach to installing the chiral amine functionality. These methods can involve the transformation of alcohols or the direct amination of carbonyl compounds.

A highly convergent and efficient strategy is the direct asymmetric reductive amination of an α-hydroxy ketone precursor, such as 1-(3-ethoxyphenyl)-2-hydroxyethanone. This one-step transformation introduces the amine group and sets the stereocenter simultaneously. nih.gov While traditional chemical methods for this conversion often face challenges with selectivity and harsh conditions, biocatalysis using engineered enzymes has emerged as a powerful solution. nih.govfrontiersin.org

Engineered amine dehydrogenases (AmDHs) can catalyze the reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amine source with high activity and near-perfect enantioselectivity. nih.gov The reaction proceeds under mild conditions (e.g., room temperature, aqueous buffer) and generates the desired chiral amino alcohol with high conversion rates. nih.gov This biotechnological approach represents a green and highly effective alternative to conventional chemical synthesis.

Table 3: Biocatalytic Reductive Amination of α-Hydroxy Ketones

| Enzyme | Substrate | Amine Source | Temp (°C) | pH | Conversion (%) | ee (%) | Ref |

|---|

This table provides a representative example of the biocatalytic method on a model substrate, highlighting its potential for synthesizing chiral amino alcohols.

Enantioselective Amination Reactions

Nitrene Insertion Strategies

The catalytic asymmetric β-amination of alcohols via nitrene insertion into C(sp³)–H bonds presents a direct route to chiral β-amino alcohols. sciengine.com A notable strategy involves the intramolecular ring-closing C(sp³)–H amination of N-benzoyloxycarbamates. This reaction, catalyzed by a chiral ruthenium complex, yields chiral oxazolidin-2-ones, which serve as direct precursors to the desired β-amino alcohols. sciengine.comresearchgate.net

This methodology is applicable to a range of substrates, including those with benzylic, allylic, and propargylic C–H bonds. sciengine.com The resulting cyclic carbamates can be subsequently hydrolyzed to afford the final chiral β-amino alcohol. sciengine.com The efficiency of this method is highlighted by the high yields and excellent enantioselectivities achieved. sciengine.comresearchgate.net

Key Features of Ruthenium-Catalyzed Nitrene Insertion:

Catalyst: Chiral-at-metal ruthenium complexes. sciengine.comresearchgate.net

Precursor: N-benzoyloxycarbamates. sciengine.comresearchgate.net

Intermediate: Chiral oxazolidin-2-ones. sciengine.com

Yields: Up to 99%. sciengine.com

Enantioselectivity: Up to 99% ee. sciengine.com

Hydroamination of Alkenes

Asymmetric hydroamination of alkenes represents an atom-economical approach to synthesizing chiral amines and their derivatives. iastate.edu While the direct hydroamination of alkenes to produce amino alcohols can be challenging, related methodologies provide access to chiral amine precursors. mdpi.com Recent advancements include organophotocatalyzed and photoenzymatic strategies that enable the asymmetric intermolecular hydroamination of alkenes.

For instance, a flavin-dependent ene-reductase can photocatalytically generate an aminium radical cation from a corresponding hydroxylamine, which then participates in an asymmetric intermolecular hydroamination to yield an enantioenriched tertiary amine. The stereocontrol in this process is dictated by the enzyme's active site, which facilitates an enantioselective hydrogen atom transfer. Although not a direct synthesis of this compound, these methods are foundational for developing new routes to chiral amino compounds from simple alkenes. mdpi.com

Stereoselective Ring-Opening Reactions of Epoxides and Aziridines

The ring-opening of epoxides and aziridines with suitable nucleophiles is a classical and highly effective strategy for the synthesis of vicinal amino alcohols. nih.govtandfonline.com These reactions, driven by the release of ring strain, can proceed with high regio- and stereoselectivity, making them valuable for constructing chiral molecules. acs.org

The aminolysis of epoxides, in particular, is a direct method for forming the β-amino alcohol framework. tandfonline.com A variety of catalysts, including Lewis acids and inexpensive salts like lithium bromide, have been employed to facilitate this transformation under mild conditions. The choice of catalyst and reaction conditions can control the regioselectivity of the nucleophilic attack on unsymmetrical epoxides. researchgate.net Similarly, aziridines can be opened by oxygen nucleophiles, often requiring activation by a Lewis acid when the nitrogen atom bears an electron-withdrawing group. acs.org

Regio- and Stereoselective Azidolysis followed by Reduction

A powerful two-step variant of the ring-opening strategy involves the azidolysis of epoxides followed by the reduction of the resulting azide (B81097). This approach is highly effective for the stereospecific introduction of the amino group. The use of an azide as a nitrogen nucleophile is advantageous due to its small size and high nucleophilicity.

A highly regioselective azidolysis of 2,3-epoxy alcohols can be achieved using a titanium-based reagent, [Ti(O-i-Pr)₂(N₃)₂]. acs.org This reagent promotes the opening of the epoxide ring at the C-3 position with high selectivity. The resulting azido (B1232118) alcohol can then be readily reduced to the corresponding amino alcohol, preserving the stereochemistry established in the ring-opening step. This method provides a reliable route to enantiomerically pure β-amino alcohols. acs.org

Asymmetric Cross-Coupling Reactions (e.g., Aza-Pinacol Couplings)

Asymmetric cross-coupling reactions have emerged as a sophisticated method for constructing vicinal amino alcohols with two adjacent stereocenters. organic-chemistry.orgnih.gov The aza-pinacol coupling, which involves the cross-coupling of an imine and an aldehyde, is a particularly potent example. rsc.orgbohrium.com

Recent developments have showcased a chromium-catalyzed asymmetric cross aza-pinacol coupling of N-sulfonyl imines and aldehydes. organic-chemistry.orgnih.govbohrium.comwestlake.edu.cn This reaction proceeds through a radical-polar crossover mechanism involving an α-amino radical intermediate. organic-chemistry.orgnih.gov A key feature of this methodology is the use of a chiral chromium catalyst that performs multiple roles: it chemoselectively reduces the imine, intercepts the resulting radical, and directs its chemo- and stereoselective addition to the aldehyde. nih.govacs.org This approach offers a modular and efficient pathway to a diverse range of β-amino alcohols with high diastereo- and enantioselectivity. organic-chemistry.org

| Aldehyde Substrate | Imine Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| Benzaldehyde | Phenylsulfonimide | >20:1 | 98 |

| 4-Chlorobenzaldehyde | Phenylsulfonimide | >20:1 | 97 |

| 2-Naphthaldehyde | Phenylsulfonimide | >20:1 | 99 |

| 3-Thiophenecarboxaldehyde | Phenylsulfonimide | >20:1 | 96 |

| This table presents a selection of results from the chromium-catalyzed asymmetric cross aza-pinacol coupling reaction, demonstrating its broad substrate scope and high stereoselectivity. Data sourced from organic-chemistry.orgbohrium.com. |

Dynamic Kinetic Resolution and Asymmetric Catalytic Processes

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of a product with a theoretical yield of 100%. wikipedia.orgillinois.edu This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. illinois.edu

In the context of amino alcohol synthesis, DKR can be applied to the resolution of racemic precursors. researchgate.net For example, a racemic alcohol can undergo an acetylation reaction catalyzed by a lipase (B570770), which selectively acylates one enantiomer. wikipedia.org Concurrently, a metal catalyst, such as a ruthenium complex, facilitates the racemization of the unreacted alcohol enantiomer. wikipedia.orgresearchgate.net This continuous racemization ensures that the entire starting material is converted into the desired enantiomerically enriched product. wikipedia.org The key to a successful DKR process is the careful tuning of the resolution and racemization steps. This approach has been successfully used in the synthesis of various chiral alcohols and amines. researchgate.net

Biocatalytic and Chemoenzymatic Pathways for Stereo- and Enantiocontrol

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing chiral compounds. nih.govmdpi.com Enzymes can catalyze reactions with exceptional stereo- and enantiocontrol under mild conditions. frontiersin.orgnih.gov

Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones, providing a direct route to chiral amino alcohols. frontiersin.org These enzymes utilize ammonia as the amino donor, making the process cost-effective and sustainable. frontiersin.org Through protein engineering techniques, the activity and stability of these enzymes can be significantly improved while maintaining high enantioselectivity (>99% ee). frontiersin.org

Chemoenzymatic cascades combine the advantages of both chemical and biological catalysts in a one-pot process. researchgate.netnih.gov For instance, a sequence involving an initial chemical transformation followed by an enzymatic reduction can afford chiral amino alcohols from simple starting materials like aromatic methyl ketones. researchgate.net Another example is the coupling of a transketolase-catalyzed reaction with a transaminase-catalyzed reaction to synthesize chiral amino-alcohols from non-chiral precursors. nih.gov These integrated approaches can overcome challenges such as substrate inhibition and can be optimized for high conversion and stereoselectivity. nih.gov

| Biocatalytic Method | Enzyme(s) | Starting Material | Product Type | Enantioselectivity (ee) |

| Asymmetric Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy Ketone | Chiral Amino Alcohol | >99% |

| Coupled Cascade Reaction | Transketolase & Transaminase | Non-chiral precursors | Chiral Amino Alcohol | High |

| Chemoenzymatic Synthesis | Chemical bromination/hydrolysis & Enzymatic reduction | Aromatic Methyl Ketone | Chiral Amino Alcohol | Not specified |

| This table summarizes various biocatalytic and chemoenzymatic approaches for the synthesis of chiral amino alcohols, highlighting the enzymes used and the high enantioselectivities achieved. Data sourced from frontiersin.orgnih.govresearchgate.net. |

Enzymatic Reduction of Carbonyl Compounds (e.g., using Amine Dehydrogenases)

The use of amine dehydrogenases (AmDHs) has emerged as a powerful biocatalytic tool for the asymmetric synthesis of chiral amines and amino alcohols. researchgate.net These enzymes catalyze the reductive amination of a prochiral ketone or α-hydroxy ketone, utilizing ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.gov Engineered AmDHs, derived from amino acid dehydrogenases, have demonstrated the ability to convert a broad range of substrates with high stereoselectivity. researchgate.netmdpi.com

Recent advancements in protein engineering have led to the development of AmDH variants with improved catalytic efficiency, stability, and substrate scope, making them highly attractive for industrial applications. nih.gov The reaction conditions are generally mild, taking place in aqueous buffer systems at or near ambient temperature and pressure, which contributes to the sustainability of the process. nih.gov

| Enzyme System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Engineered Amine Dehydrogenase (AmDH) with Cofactor Regeneration (e.g., FDH) | Aromatic and Aliphatic Ketones | (R)-Chiral Amines | Up to >99 | >99 |

| Engineered AmDH from Exigobacterium sibiricum (EsLeuDH) | Acetophenone derivatives | Corresponding (R)-amines | ~80 | >99 |

| LE-AmDH-v1 | Propiophenone | (R)-1-Phenylpropan-1-amine | 95 | >99.9 |

| Ch1-AmDH and Rs-PhAmDH with FDH | Various Aromatic and Aliphatic Ketones | Corresponding (R)-amines | Up to >99 | >99 |

Lipase-Mediated Kinetic Resolutions

Lipase-mediated kinetic resolution is a widely employed and effective method for obtaining enantiomerically pure compounds, including amino alcohols. rsc.org This technique relies on the ability of lipases to selectively acylate or deacylate one enantiomer of a racemic mixture at a much higher rate than the other, allowing for the separation of the two enantiomers. For the preparation of this compound, a racemic mixture of the amino alcohol would be subjected to enzymatic acylation in a suitable organic solvent.

In a typical procedure, a lipase such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL) is used as the biocatalyst. researchgate.net An acyl donor, such as an ester (e.g., ethyl acetate) or an anhydride (B1165640) (e.g., butyric anhydride), is added to the reaction mixture. rsc.org The lipase will selectively catalyze the acylation of one enantiomer, leaving the other unreacted. By carefully controlling the reaction time to achieve approximately 50% conversion, one can obtain the acylated enantiomer and the unreacted enantiomer in high enantiomeric excess. The two can then be separated by conventional chromatographic techniques. The choice of lipase, acyl donor, and solvent can significantly influence both the reaction rate and the enantioselectivity of the resolution. mdpi.com

| Lipase | Substrate | Acyl Donor | Solvent | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | rac-2-aminocyclohexanecarboxamide | 2,2,2-trifluoroethyl butanoate | TBME/TAA | >200 |

| Pseudomonas fluorescens Lipase (Amano AK) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | - (Hydrolysis) | Phosphate buffer/Acetonitrile | >200 |

| Pseudomonas cepacia Lipase | rac-3-phenylbutanoic acid ethyl ester | - (Hydrolysis) | - | >200 |

| Lipase from Alcaligenes spp. | rac-3-phenylbutanoic acid ethyl ester | - (Hydrolysis) | - | >200 |

Cascade Reactions for Multi-Step Transformations

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot without the need for isolating intermediates. chemrxiv.org These processes are highly atom- and step-economical, aligning well with the principles of green chemistry. chemrxiv.org The development of enzymatic and chemoenzymatic cascades for the synthesis of chiral amino alcohols has garnered significant attention.

A potential cascade approach for this compound could involve a multi-enzyme system. For instance, a cascade could be designed where an initial enzymatic reaction generates the α-hydroxy ketone precursor in situ, which is then directly converted to the target amino alcohol by an amine dehydrogenase in the same reaction vessel. researchgate.net Another strategy could combine a chemical catalyst for one step with an enzyme for a subsequent stereoselective transformation. For example, a one-pot, two-step reaction could involve a chemical synthesis of the ketone followed by an in-situ enzymatic reductive amination. acs.org

| Cascade Type | Key Enzymes/Catalysts | Starting Materials | Product | Key Advantages |

|---|---|---|---|---|

| One-pot, two-step chemoenzymatic | Pd catalyst and Amine Transaminase (ATA) | Aryl halide, boronic acid, amine donor | Chiral biaryl amines | High atom economy, avoids intermediate isolation |

| Dual-enzyme cascade | Enoate reductase (ERED) and Amine Dehydrogenase (AmDH) | Unsaturated ketone | Chiral amine | High stereoselectivity, mild reaction conditions |

| Three-step chemoenzymatic cascade | Wittig reagent, chiral thiourea, ketoreductase | Benzaldehyde derivatives | Chiral γ-nitro alcohols | High diastereomeric and enantiomeric ratios |

| Engineered two-enzyme cascade | Alcohol dehydrogenase and Amine dehydrogenase | Diols | Amino alcohols | Sustainable synthesis from biomass-derived diols |

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign and economically viable processes. The synthesis of this compound can be made more sustainable by focusing on several key areas.

Solvent-Free and Aqueous Media Syntheses

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Consequently, there is a strong drive to develop synthetic methods that operate in aqueous media or under solvent-free conditions. Biocatalytic reactions, such as those employing amine dehydrogenases or lipases, are often conducted in aqueous buffers, which are environmentally friendly and reduce the reliance on volatile organic compounds. nih.gov

| Green Approach | Example Reaction | Key Advantages |

|---|---|---|

| Aqueous Media Synthesis | Enzymatic reductive amination using AmDH | Environmentally benign solvent (water), mild reaction conditions, high selectivity |

| Solvent-Free Synthesis | Nickel-catalyzed monoamination of 1,2-diols | Reduced waste, increased reaction rates, simplified work-up |

Catalyst Reuse and Recyclability

The ability to reuse and recycle catalysts is a cornerstone of green chemistry, as it reduces costs and minimizes waste. In the context of synthesizing this compound, both biocatalysts and chemocatalysts can be designed for recyclability. Enzymes can be immobilized on solid supports, which facilitates their separation from the reaction mixture and allows for their reuse over multiple reaction cycles. nih.gov Immobilization can also enhance the stability of the enzyme. nih.gov

Similarly, heterogeneous chemocatalysts can be easily recovered by filtration and reused. For instance, in a chemoenzymatic cascade, a solid-supported metal catalyst could be used for an initial step, removed, and then the enzymatic step could proceed. nih.gov The development of robust and recyclable catalytic systems is essential for the long-term sustainability and economic feasibility of the synthesis.

| Catalyst Type | Recycling Strategy | Benefits |

|---|---|---|

| Enzymes (e.g., Lipases, AmDHs) | Immobilization on solid supports | Facilitated separation, enhanced stability, multiple reuse cycles |

| Heterogeneous Metal Catalysts | Filtration and reuse | Reduced catalyst waste, lower process costs |

Electrocatalytic Approaches for Stereoselective Transformations

Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, using electricity as a "traceless" reagent to drive chemical transformations. rsc.org Electrocatalytic methods for the stereoselective synthesis of chiral amino alcohols offer a green alternative to traditional methods that often rely on stoichiometric and hazardous reagents. nih.govrsc.org

Recent research has demonstrated the use of electrocatalytic decarboxylative transformations of serine-derived chiral carboxylic acids to access enantiopure amino alcohols. nih.gov This radical-based approach is modular and allows for the efficient coupling of various fragments under mild conditions. nih.gov Another strategy involves the photo/electro-catalytic cross aza-pinacol coupling of imines with carbonyls to synthesize vicinal amino alcohols. rsc.org The development of enantioselective electrocatalytic methods holds significant promise for the clean and efficient synthesis of this compound, avoiding the need for harsh oxidants or reductants. researchgate.net

| Electrocatalytic Method | Key Features | Advantages |

|---|---|---|

| Stereoselective decarboxylative transformations | Uses a serine-derived chiral carboxylic acid | Modular, general, avoids protecting groups, scalable |

| Photo/electro-catalytic cross aza-pinacol coupling | Coupling of amines/imines with carbonyls | Avoids traditional transition-metal catalysis, potential for enantioselectivity |

Reactivity and Derivatization Chemistry of R 2 Amino 2 3 Ethoxyphenyl Ethan 1 Ol

Selective Functional Group Transformations at the Amino and Hydroxyl Moieties

The presence of both a nucleophilic amino group and a hydroxyl group in (R)-2-Amino-2-(3-ethoxyphenyl)ethan-1-ol necessitates careful control of reaction conditions to achieve selective functionalization. The relative reactivity of these groups can be influenced by factors such as the choice of reagents, solvents, and catalysts.

Chemoselective Acylation and Alkylation Reactions

Acylation: Chemoselective acylation of the amino group (N-acylation) is generally favored over acylation of the hydroxyl group (O-acylation) under neutral or basic conditions due to the higher nucleophilicity of the nitrogen atom. Reagents such as acyl chlorides or anhydrides will readily react with the primary amine. To achieve selective O-acylation, the amino group must first be protected, or the reaction can be carried out under acidic conditions. nih.gov In an acidic medium, the amino group is protonated, rendering it non-nucleophilic and thereby directing the acylation to the hydroxyl group. nih.gov

Alkylation: Similar to acylation, selective N-alkylation is typically more facile than O-alkylation. The use of alkyl halides or other electrophilic alkylating agents will preferentially modify the amino group. Achieving selective O-alkylation often requires protection of the more reactive amino group, for instance, by converting it into an amide or a carbamate (B1207046), which reduces its nucleophilicity. Alternatively, specific reagents and conditions can promote O-alkylation. For example, O-alkylation can be achieved using a stoichiometric amount of a tin promoter to form a stannylene acetal, which then directs alkylation to the oxygen atom. google.com

| Transformation | Target Group | General Conditions | Reagent Examples |

| N-Acylation | Amino | Neutral or basic | Acyl chlorides, Anhydrides |

| O-Acylation | Hydroxyl | Acidic conditions (after N-protonation) | Acyl chlorides, Anhydrides |

| N-Alkylation | Amino | Neutral or basic | Alkyl halides, Sulfates |

| O-Alkylation | Hydroxyl | N-protection followed by alkylation | Alkyl halides, Benzyl bromide |

Formation of Cyclic Derivatives (e.g., Oxazolidines, Cyclic Carbamates)

The 1,2-amino alcohol motif in this compound is an ideal precursor for the synthesis of five-membered heterocyclic rings, such as oxazolidines and cyclic carbamates (2-oxazolidinones).

Oxazolidines: These are readily formed by the condensation reaction of the amino alcohol with an aldehyde or a ketone, typically under acidic catalysis with removal of water. The stereochemistry of the starting material is retained in the product. The formation of the oxazolidine (B1195125) ring serves as a useful method for the simultaneous protection of both the amino and hydroxyl groups.

Cyclic Carbamates: The synthesis of cyclic carbamates from 1,2-amino alcohols can be achieved using various reagents, including phosgene (B1210022) or its equivalents. nih.gov A more environmentally benign approach utilizes carbon dioxide as the carbonyl source. nih.gov This transformation often involves the activation of the hydroxyl group, for example, by converting it into a tosylate, followed by an intramolecular cyclization. nih.govbeilstein-journals.org This ring-closing step proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon bearing the hydroxyl group if it is a stereocenter. nih.govbeilstein-journals.org

Synthesis of Advanced Chiral Ligand Precursors and Auxiliaries

The chirality and bifunctional nature of this compound make it an excellent starting material for the synthesis of chiral ligands and auxiliaries for asymmetric catalysis.

Design and Synthesis of N,O-Chelating Ligands

The amino and hydroxyl groups of this compound are positioned to act as a bidentate N,O-chelating ligand for various metal centers. The nitrogen and oxygen atoms can coordinate to a metal ion, forming a stable five-membered ring. Such ligands are valuable in a range of metal-catalyzed reactions. The parent amino alcohol itself can act as a ligand, or it can be further derivatized to fine-tune its steric and electronic properties. The coordination ability of amino alcohols with transition metals has been a subject of extensive study. rjpbcs.comresearchgate.net

Preparation of Phosphine (B1218219) and Sulfonamide Derivatives

Phosphine Derivatives: Chiral aminophosphine (B1255530) ligands are a significant class of ligands in asymmetric catalysis. rsc.org A common method for their synthesis involves the derivatization of chiral amino alcohols. rsc.org The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by a phosphide (B1233454) nucleophile to form the C-P bond. rsc.org This approach allows for the introduction of a phosphine moiety while retaining the chiral integrity of the molecule, leading to valuable N,P-ligands.

Sulfonamide Derivatives: The primary amino group of this compound can be readily converted into a sulfonamide by reaction with a sulfonyl chloride in the presence of a base. frontiersrj.comresearchgate.net This reaction is generally high-yielding and provides access to a wide range of N-sulfonylated derivatives. These sulfonamide derivatives can themselves be used as chiral ligands or as intermediates for further synthetic transformations.

| Derivative Type | Functional Group Introduced | Key Reaction |

| N,O-Chelating Ligand | (none) | Direct coordination to metal |

| Phosphine Ligand | Phosphine | Nucleophilic substitution of an activated hydroxyl group |

| Sulfonamide | Sulfonamide | Reaction of the amino group with a sulfonyl chloride |

Mechanistic Insights into Key Derivatization Reactions

The formation of cyclic carbamates from amino alcohols and carbon dioxide in the presence of a hydroxyl-activating agent, such as p-toluenesulfonyl chloride (TsCl), has been investigated mechanistically. The proposed mechanism involves a one-pot process that begins with the formation of a carbamate salt from the reaction of the amino alcohol with CO2 and a base. nih.gov This is followed by the tosylation of the alcohol group, which enhances its leaving group ability. The final step is a ring-closing intramolecular substitution. nih.gov Experimental and computational studies support an SN2-type reaction mechanism for this cyclization, which accounts for the observed high regio-, chemo-, and stereoselectivity of the process. nih.govbeilstein-journals.org This mechanism implies an inversion of stereochemistry at the carbon atom bearing the hydroxyl group.

Applications of R 2 Amino 2 3 Ethoxyphenyl Ethan 1 Ol in Asymmetric Catalysis and Stereoselective Synthesis

Design and Evaluation as Chiral Ligands in Transition Metal-Catalyzed Reactions

The amino and hydroxyl groups of 1,2-amino alcohol derivatives can coordinate to a metal center, forming a stable chelate ring. When a chiral amino alcohol like (R)-2-Amino-2-(3-ethoxyphenyl)ethan-1-ol is used, it creates a chiral environment around the metal's active site. This chiral pocket can effectively differentiate between the prochiral faces of a substrate, enabling high levels of enantioselectivity in a variety of transition metal-catalyzed reactions. researchgate.net The specific substituents on the phenyl ring and the amino group can be tailored to fine-tune the steric and electronic properties of the ligand, thereby optimizing catalytic activity and stereocontrol. researchgate.net

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for producing chiral molecules. researchgate.net Chiral 1,2-amino alcohol derivatives are key components in ligands for catalysts based on metals like ruthenium, rhodium, and iridium, which are highly effective in the enantioselective reduction of C=C, C=O, and C=N bonds. researchgate.netchegg.com For instance, iridium catalysts bearing chiral spiro P,N,N-ligands have demonstrated exceptional efficiency in the asymmetric hydrogenation of α-amino ketones, yielding chiral 1,2-amino alcohols with excellent enantioselectivities (up to 99.9% ee) and high turnover numbers. researchgate.netresearchgate.net Similarly, Earth-abundant manganese catalysts have been developed for the asymmetric hydrogenation of challenging dialkyl ketimines, achieving high enantioselectivity by distinguishing between minimally different alkyl groups like methyl and ethyl. nih.gov

Table 1: Examples of Asymmetric Hydrogenation using Chiral Amino Alcohol-Derived Catalysts

| Substrate Class | Catalyst System Example | Product Class | Enantiomeric Excess (ee) |

|---|---|---|---|

| α-Amino Ketones | Chiral Spiro Iridium Catalyst | Chiral 1,2-Amino Alcohols | Up to 99.9% researchgate.netresearchgate.net |

| Simple Ketones | BINAP/diamine-Ru catalyst | Chiral Alcohols | High chegg.com |

The formation of carbon-carbon bonds in a stereocontrolled manner is fundamental to organic synthesis. Chiral ligands derived from amino alcohols are instrumental in a range of enantioselective C-C bond-forming reactions. Chiral oxazolidinones, which can be synthesized from 1,2-amino alcohols, have been widely used to control stereochemistry in aldol (B89426) reactions, enabling the simultaneous creation of two adjacent stereocenters. wikipedia.org In other examples, novel chiral aldehyde catalysts have been combined with transition metals to achieve enantioselective α-allylic alkylation of amino acid esters and Mannich reactions. nih.gov These catalytic systems create a chiral environment that directs the approach of the nucleophile and electrophile, resulting in the preferential formation of one enantiomer.

Beyond hydrogenation, ligands derived from chiral amino alcohols are employed in a broader scope of asymmetric redox reactions. In asymmetric reductions, reagents prepared from the combination of borane (B79455) and chiral amino alcohols have proven highly effective for the enantioselective reduction of various ketones and oxime ethers, achieving high enantioselectivities. rsc.org For instance, certain α,α-diphenyl β-amino alcohols have yielded products with approximately 90% enantiomeric excess in the reduction of ketones. rsc.org

Conversely, in asymmetric oxidation, these ligands can help create catalysts that selectively oxidize one enantiomer of a racemic alcohol (kinetic resolution) or desymmetrize meso-diols. unipd.it Palladium-based complexes, for example, are frequently investigated for the aerobic oxidation of alcohols, where a chiral ligand can impart enantioselectivity. unipd.it

Table 2: Applications in Asymmetric Reduction and Oxidation

| Reaction Type | Catalyst/Reagent Example | Substrate | Outcome |

|---|---|---|---|

| Asymmetric Reduction | Borane and Chiral α,α-diphenyl β-amino alcohols | Ketones, Oxime Ethers | High enantioselectivity (ca. 90% ee) rsc.org |

| Asymmetric Reduction | Oxazaborolidine derived from amino alcohol | Aryl-alkyl ketones | High enantiomeric excess (up to 97%) researchgate.net |

The versatility of chiral 1,2-amino alcohol-derived ligands extends to other important transformations. In enantioselective hydroamination, a copper-catalyzed process has been developed to synthesize α-amino acids from acrylates using a chiral ligand to control the stereochemistry. osaka-u.ac.jp This method relies on the judicious choice of a chiral ligand, such as Xyl-BINAP or DTBM-SEGPHOS, to control the point chirality at the β-position. osaka-u.ac.jp

In the realm of cycloadditions, organocatalytic asymmetric [4+3] cycloadditions have been used to synthesize chiral 1,4-benzodiazepines. mdpi.com Bifunctional squaramide-based catalysts, which can incorporate chiral amino alcohol motifs, have successfully produced these seven-membered rings with moderate to good enantioselectivities. mdpi.com

Utilization as a Chiral Auxiliary in Stereocontrolled Organic Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be cleaved and often recovered for reuse. this compound is well-suited for this role. The amino alcohol can be reacted with a carboxylic acid or its derivative to form a stable amide or with a ketone/aldehyde to form an oxazolidinone. wikipedia.org

The rigid, chiral environment established by the auxiliary then blocks one face of an intermediate, such as an enolate, forcing an incoming electrophile (e.g., an alkyl halide in an alkylation reaction) to approach from the less hindered side. wikipedia.orgnih.gov This strategy has been successfully applied in diastereoselective alkylations, aldol reactions, and Diels-Alder reactions, providing access to enantiomerically enriched products. researchgate.net For example, amides derived from pseudoephedrine, a related amino alcohol, are easily deprotonated to form an enolate, and the subsequent alkylation is directed by the auxiliary's stereocenters. wikipedia.org

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into the structure of a larger, more complex target molecule. Chiral 1,2-amino alcohols like this compound are valuable chiral building blocks due to their readily available nature and the presence of two distinct functional handles.

This structural motif is prevalent in a vast number of natural products and pharmaceutical agents. acs.org For example, drugs such as (R)-Salbutamol (an asthma medication) and (R)-Phenylephrine (a decongestant) contain a chiral 1,2-amino alcohol core. acs.org The synthesis of these complex molecules often relies on starting with a simple, enantiopure fragment like a phenylaminoethanol derivative. The amino and hydroxyl groups can be independently protected or modified, allowing for the sequential addition of other parts of the target molecule. For instance, a related compound, (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol, serves as a versatile building block whose functional groups can be readily transformed through oxidation, reduction, and substitution reactions to create a variety of derivatives.

Construction of Stereodefined Amine and Alcohol Moieties

The core utility of this compound lies in its ability to introduce a specific stereochemical configuration into a target molecule. The vicinal amino alcohol motif is a key pharmacophore in a variety of biologically active compounds. The "R" configuration at the stereocenter of this building block allows for the predictable and controlled synthesis of enantiomerically pure products.

While specific catalytic cycles involving this compound as a ligand or catalyst are not extensively detailed in publicly available research, its structural analogy to other well-studied chiral amino alcohols, such as (R)-2-amino-2-phenylethanol and its derivatives, provides a strong basis for its application. These compounds are known to form chiral ligands with various transition metals (e.g., ruthenium, rhodium, iridium) to catalyze a range of asymmetric transformations, including the reduction of prochiral ketones to chiral secondary alcohols and the formation of chiral amines.

The general approach involves the coordination of the amino and hydroxyl groups to a metal center, creating a chiral environment that directs the approach of a substrate, leading to the preferential formation of one enantiomer of the product.

Table 1: Representative Asymmetric Reductions Catalyzed by Chiral Amino Alcohol-Derived Ligands

| Catalyst Precursor | Chiral Ligand Class | Substrate | Product | Enantiomeric Excess (ee) |

| [RuCl₂(p-cymene)]₂ | Chiral diamine/amino alcohol | Aryl Ketones | Chiral Aryl Alcohols | Up to 99% |

| [RhCp*Cl₂]₂ | Chiral amino alcohol | Imines | Chiral Amines | High |

| Ir(I) complexes | Chiral P,N-ligands | Ketones | Chiral Alcohols | Up to >99% |

Note: This table represents the general capabilities of the broader class of chiral amino alcohol ligands and is indicative of the potential applications of this compound.

Integration into Synthetic Pathways for Advanced Chemical Intermediates

The primary application of this compound is as a chiral starting material for the multi-step synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Its bifunctional nature allows for sequential or orthogonal modification of the amino and hydroxyl groups, enabling the construction of intricate molecular architectures.

One of the key areas where this building block is utilized is in the synthesis of β-adrenergic receptor agonists. The 1-aryl-2-aminoethanol scaffold is a common feature in this class of drugs, which are used in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD). The stereochemistry of the hydroxyl-bearing carbon is often crucial for the pharmacological activity and selectivity of these drugs, with one enantiomer typically exhibiting significantly higher potency.

For instance, the synthesis of potent and selective β₂-agonists often involves the coupling of a chiral amino alcohol intermediate, such as this compound, with a suitable side chain. The ethoxy group on the phenyl ring can serve to modulate the electronic and lipophilic properties of the final molecule, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile.

While specific, detailed synthetic pathways for commercial drugs explicitly starting from this compound are often proprietary, the general synthetic strategies are well-established in the chemical literature and patent filings. These typically involve:

Protection of the amine or alcohol group: To allow for selective reaction at the other functional group.

Activation of the hydroxyl group: For subsequent nucleophilic substitution.

Coupling with a side-chain precursor: Often an epoxide or a halide, to introduce the desired pharmacophoric elements.

Deprotection and final modification: To yield the target API.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Functional Group Transformed | Resulting Moiety |

| N-Alkylation | Alkyl halide, base | Amino group | Secondary or tertiary amine |

| N-Acylation | Acyl chloride, base | Amino group | Amide |

| O-Alkylation | Alkyl halide, base | Hydroxyl group | Ether |

| O-Esterification | Acyl chloride, base | Hydroxyl group | Ester |

| Oxidation | Oxidizing agent (e.g., Swern, Dess-Martin) | Hydroxyl group | Aldehyde or carboxylic acid |

| Reductive Amination | Carbonyl compound, reducing agent | Amino group | Secondary or tertiary amine |

The strategic use of this compound allows synthetic chemists to efficiently construct stereochemically pure advanced intermediates, avoiding the need for costly and often low-yielding chiral separations at later stages of a synthesis. This highlights its importance in the development of modern, efficient, and stereoselective synthetic methodologies.

Theoretical and Computational Investigations of R 2 Amino 2 3 Ethoxyphenyl Ethan 1 Ol and Its Catalytic Systems

Conformational Analysis and Stereochemical Preferences via Molecular Mechanics and Quantum Chemical Calculations

The three-dimensional structure and conformational flexibility of (R)-2-amino-2-(3-ethoxyphenyl)ethan-1-ol are critical determinants of its chemical and biological activity. Computational chemistry offers powerful tools to explore the potential energy surface of the molecule and identify its most stable conformations.

The initial exploration of the conformational landscape is typically performed using molecular mechanics (MM) methods, such as MMFF94 or Amber force fields. These methods allow for rapid scanning of the rotational freedom around the molecule's key single bonds, particularly the C-C bond of the ethanolamine (B43304) backbone and the C-O and C-C bonds of the ethoxy group. This process generates a large pool of potential low-energy structures.

Following the initial MM scan, a more accurate understanding is achieved through quantum chemical calculations. The most promising low-energy conformers from the MM stage are subjected to geometry optimization using methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G(d). These calculations account for electronic effects and provide more reliable energy rankings and geometric parameters.

Table 1: Representative Relative Energies of Postulated Conformers

| Conformer | Dihedral Angle (H-O-C-C) | Dihedral Angle (N-C-C-O) | Intramolecular H-Bond (O-H···N) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60° (gauche) | 65° (gauche) | Yes | 0.00 |

| 2 | 180° (anti) | 70° (gauche) | No | +1.5 |

| 3 | 70° (gauche) | 175° (anti) | No | +2.1 |

| 4 | 175° (anti) | 180° (anti) | No | +3.5 |

Note: Data are hypothetical and representative of typical findings for similar amino alcohols.

Electronic Structure and Reactivity Descriptors from Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic properties of this compound, which govern its reactivity. By solving the electronic structure of the molecule, DFT provides key insights into its nucleophilic and electrophilic nature.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO is primarily localized on the electron-rich regions, such as the amino and hydroxyl groups and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, represents the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors quantify the molecule's resistance to change in its electron distribution and its tendency to accept electrons. The amino and hydroxyl groups are the most significant contributors to the molecule's nucleophilic character. The ethoxy group, being an electron-donating group, slightly activates the phenyl ring.

Table 2: Calculated Electronic Properties and Reactivity Descriptors

| Property | Calculated Value | Implication |

| EHOMO | -5.8 eV | Indicates regions prone to electrophilic attack (e.g., N, O atoms) |

| ELUMO | 1.2 eV | Indicates regions prone to nucleophilic attack |

| HOMO-LUMO Gap | 7.0 eV | Suggests high kinetic stability |

| Chemical Hardness (η) | 3.5 eV | Measures resistance to charge transfer |

| Electronegativity (χ) | 2.3 eV | Overall electron-attracting tendency |

| Electrophilicity Index (ω) | 0.76 eV | Moderate electrophilic character |

Note: Values are hypothetical, based on typical DFT calculations for similar aromatic amino alcohols.

Modeling of Ligand-Metal Interactions and Transition States in Asymmetric Catalysis

This compound is a classic bidentate ligand, capable of coordinating to a metal center through its nitrogen and oxygen atoms to form a stable five-membered chelate ring. This structural motif is central to its application in asymmetric catalysis, particularly in reactions like transfer hydrogenation of ketones. researchgate.net

Computational modeling, again using DFT, is essential for understanding how the ligand interacts with a metal precursor (e.g., a Ruthenium or Iridium complex) and how this interaction facilitates a stereoselective reaction. researchgate.net The modeling process involves several stages:

Complex Geometry Optimization: The structure of the metal-ligand complex is optimized to find its most stable geometry. This reveals key bond lengths and angles between the metal and the N and O donor atoms.

Substrate Docking: The reactant molecule (e.g., a prochiral ketone) is introduced into the model to study its coordination with the chiral catalyst. Different modes of binding are explored to identify the pre-reaction complex that will lead to the observed stereochemical outcome.

Transition State Searching: The most critical step is locating the transition state (TS) for the key stereodetermining step, such as the hydride transfer from the metal to the ketone. Methods like synchronous transit-guided quasi-Newton (STQN) are used to find this first-order saddle point on the potential energy surface.

The energy difference between the competing transition states leading to the (R) and (S) products determines the enantioselectivity of the reaction. A lower energy barrier for one pathway explains why one enantiomer is formed in excess. The steric hindrance imposed by the 3-ethoxyphenyl group plays a crucial role in differentiating these energy barriers, effectively blocking one face of the approaching substrate.

Table 3: Example Transition State Energy Data for a Model Catalytic Reduction

| Parameter | TS leading to (R)-product | TS leading to (S)-product |

| Activation Energy (ΔG‡) | 18.5 kcal/mol | 20.9 kcal/mol |

| Key Distance (Ru-H) | 1.85 Å | 1.87 Å |

| Key Distance (H···C=O) | 1.60 Å | 1.62 Å |

Note: Data are hypothetical and for illustrative purposes of a modeled asymmetric transfer hydrogenation.

Prediction of Spectroscopic Signatures for Stereochemical Elucidation (e.g., Chiroptical Properties)

While X-ray crystallography provides unambiguous stereochemical assignment, it requires a suitable single crystal. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), offer an alternative for chiral molecules in solution. Computational chemistry plays a vital role in interpreting these spectra.

Time-dependent DFT (TD-DFT) is used to predict the ECD spectrum, which measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The calculation involves:

Performing a conformational analysis to identify the most stable conformers in solution (often including a solvent model).

Calculating the vertical electronic excitation energies and corresponding rotatory strengths for each major conformer.

Averaging the spectra of the individual conformers, weighted by their Boltzmann population, to generate the final predicted spectrum.

By comparing the computationally predicted ECD spectrum for the (R)-configuration with the experimentally measured spectrum, the absolute configuration of the molecule can be confidently assigned. A positive or negative Cotton effect at a specific wavelength in the calculated spectrum should match the experimental observation. Similarly, VCD spectra, which are the infrared analogue of ECD, can be calculated and used for stereochemical elucidation.

Table 4: Hypothetical Predicted vs. Experimental Chiroptical Data

| Method | Predicted Data for (R)-isomer | Experimental Data |

| ECD | Cotton Effect: +Δε at 225 nm, -Δε at 278 nm | Strong positive band at 223 nm, weaker negative band at 275 nm |

| Optical Rotation | [α]D = +35.2° (c=1, MeOH) | [α]D = +38.5° (c=1, MeOH) |

Note: Data are hypothetical examples to illustrate the correlation between predicted and experimental results.

Advanced Analytical Methodologies for Research Oriented Characterization of R 2 Amino 2 3 Ethoxyphenyl Ethan 1 Ol and Its Derivatives

High-Performance Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Assessment

The choice of CSP is critical for achieving baseline separation. For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. These phases, often featuring derivatives like tris(3,5-dimethylphenylcarbamate), create chiral cavities and surfaces where enantiomers can form transient diastereomeric complexes through a combination of hydrogen bonding, π-π stacking, and steric interactions.

Method development involves optimizing the mobile phase composition, flow rate, and column temperature to maximize resolution. For HPLC, normal-phase (using hexane/alcohol mixtures) or reversed-phase conditions can be employed. The addition of small amounts of additives to the mobile phase, such as diethylamine (B46881) for basic compounds, can improve peak shape and resolution. Detection is typically performed using a UV detector, as the aromatic ring in the analyte is a strong chromophore. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

| Parameter | Condition A (Normal Phase) | Condition B (Normal Phase) |

|---|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% Diethylamine | n-Hexane / Ethanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection Wavelength | 220 nm | 254 nm |

Advanced Spectroscopic Techniques for Absolute and Relative Stereochemical Assignment

While chromatography excels at quantifying enantiomeric purity, spectroscopic methods are essential for assigning the absolute configuration (the actual R/S arrangement in space).

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Electronic CD (ECD), which probes electronic transitions in the UV-Vis range, can provide information about the stereochemistry of the chromophore environment.

Vibrational Circular Dichroism (VCD) is a powerful technique that provides stereochemical information from the vibrational transitions of a molecule in the infrared region. biotools.us Since a VCD spectrum contains many distinct bands, it offers a rich fingerprint of the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by quantum-mechanical calculations, typically using Density Functional Theory (DFT). nih.govamericanlaboratory.com A reliable assignment is achieved when the signs and relative intensities of the major experimental VCD bands match those of the calculated spectrum for one specific enantiomer. americanlaboratory.com This method is advantageous as it can be performed on samples in solution, avoiding the need for crystallization. biotools.us

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, differentiation can be achieved by introducing a chiral auxiliary. Chiral shift reagents (CSRs), typically paramagnetic lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used for this purpose. nih.gov

The CSR forms rapidly exchanging, diastereomeric complexes with the enantiomers of the analyte, such as the amino or hydroxyl groups of (R)-2-Amino-2-(3-ethoxyphenyl)ethan-1-ol. libretexts.org These transient diastereomeric complexes are not identical and thus exhibit distinct NMR spectra. The lanthanide ion induces large chemical shift changes in the analyte's protons, and the magnitude of these shifts differs for each enantiomer, leading to the separation of formerly overlapping signals. nih.gov By integrating the separated signals, the enantiomeric ratio can be accurately determined. This method is valuable for rapid screening and quantification without requiring chromatographic separation.

X-ray Crystallography for Solid-State Stereochemical Elucidation of Derivatives and Complexes

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a molecule in the solid state. While obtaining a suitable single crystal of the primary amino alcohol can be challenging, derivatization or complex formation can facilitate crystallization. For example, forming a salt with a chiral acid of known configuration (e.g., tartaric acid) can yield diastereomers that are often more readily crystallized.

The analysis provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. For a derivative containing a known chiral center, the relative stereochemistry established by X-ray diffraction allows for the unambiguous assignment of the absolute configuration of the new chiral center. The resulting crystallographic data, including unit cell parameters and space group, serve as an absolute reference for the compound's stereochemistry.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₈N₂O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0556 (7) |

| b (Å) | 7.4852 (9) |

| c (Å) | 14.7821 (16) |

| α (°) | 96.890 (1) |

| β (°) | 98.762 (1) |

| γ (°) | 102.105 (2) |

| Volume (ų) | 745.03 (14) |

| Z (molecules/unit cell) | 2 |

Data adapted from a representative structure of a related ethoxy-substituted compound. nih.gov

Mass Spectrometry Techniques for Mechanistic Studies and Derivatization Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to probe its structure through fragmentation analysis. In the context of this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.

The fragmentation pattern in the mass spectrum provides valuable structural information. For phenyl ethanolamine (B43304) structures, characteristic fragmentation pathways include cleavage of the C-C bond between the hydroxyl- and amino-bearing carbons, loss of water from the molecular ion, and cleavages within the ethyl ether group. Studying these fragmentation mechanisms, often aided by high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS), helps confirm the compound's identity and connectivity.

Furthermore, MS is invaluable for analyzing derivatized forms of the analyte. The amino and hydroxyl groups are amenable to derivatization, for example, through acylation or silylation. rsc.orgnist.gov These modifications can improve the compound's volatility for GC-MS analysis or enhance its ionization efficiency for LC-MS. rsc.org By comparing the mass spectra before and after derivatization, the number of reactive sites (e.g., primary amine, hydroxyl group) can be confirmed, providing further structural validation. ut.eersc.org

Emerging Research Directions and Future Perspectives

Development of Novel and More Efficient Synthetic Pathways for Enhanced Stereocontrol

The synthesis of chiral vicinal amino alcohols has long been a focal point in synthetic chemistry due to their prevalence in bioactive molecules and their role as chiral ligands. rsc.org Traditional methods often have limitations related to substrate specificity or require multi-step processes, which increases costs. westlake.edu.cn Consequently, research is actively pursuing more direct and efficient strategies with superior control over stereochemistry.

Recent advancements include:

Catalytic Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones has emerged as a green, operationally simple, and inexpensive alternative to older methods. acs.org This technique avoids the need for protecting and deprotecting amino groups and has been successfully applied to synthesize a variety of pharmaceutical drugs containing the 1,2-amino alcohol motif with high yields and excellent enantioselectivities (>99% ee). acs.org

Radical Polar Crossover Strategies: A novel chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines provides a new pathway for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This method utilizes a radical polar crossover strategy and has demonstrated the ability to produce challenging chiral β-amino alcohol products with an impressive 99% enantiomeric excess (ee) after straightforward purification. westlake.edu.cn

Biocatalytic Approaches: Engineered enzymes, such as amine dehydrogenases (AmDHs), are being developed for the one-step synthesis of chiral amino alcohols. frontiersin.orgnih.gov These biocatalysts can facilitate the asymmetric reductive amination of α-hydroxy ketones with high stereoselectivity (>99% ee) under mild conditions, using ammonia (B1221849) as an inexpensive amino donor. frontiersin.orgnih.gov

Table 1: Comparison of Modern Synthetic Strategies for Chiral Amino Alcohols

| Method | Key Features | Advantages | Reported Enantioselectivity |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium-catalyzed; uses unprotected ketones | Green chemistry, operationally simple, cost-effective acs.org | >99% ee acs.org |

| Cr-Catalyzed Cross-Coupling | Radical polar crossover; couples aldehydes and imines | Modular synthesis from readily available materials westlake.edu.cn | 99% ee westlake.edu.cn |

Expansion of Catalytic Applications to Challenging and Underexplored Transformations

Chiral amino alcohols and their derivatives are not only synthetic targets but also pivotal as chiral ligands and catalysts in asymmetric synthesis. rsc.orgpolyu.edu.hk A significant future direction involves applying these catalysts to reactions that are currently difficult to control stereochemically. While N-phosphonyl/phosphoryl imines have been explored, their stereoselective reactions remain less developed compared to other imine types. researchgate.net The use of optically active ligands derived from amino alcohols in conjunction with metal catalysts is a promising strategy to access synthetically challenging chiral amine scaffolds from these substrates. researchgate.net

Furthermore, research is focusing on designing new catalysts based on the amino alcohol framework for a broader range of reactions. For instance, modifying existing amino alcohol ligands, such as by hydrogenating phenyl rings to cyclohexyl rings, has been shown to significantly improve enantioselectivity in certain reactions like the asymmetric conjugate addition of diethylzinc (B1219324) to enones. polyu.edu.hk This highlights the potential for discovering novel catalytic activities through structural modification of the amino alcohol scaffold.

Integration with High-Throughput Screening and Automation in Asymmetric Synthesis

The discovery and optimization of new asymmetric transformations can be a time-consuming and resource-intensive process. To accelerate this, high-throughput screening (HTS) and automation are being increasingly integrated into the research workflow. ucla.edu These technologies enable the rapid evaluation of large libraries of catalysts and reaction conditions to identify optimal systems.

Key developments in this area include:

Automated Microfluidic Platforms: These systems allow for the efficient and fast development of complex reactions like asymmetric hydrogenations while minimizing the consumption of materials and resources. nih.gov

Fluorescence-Based Assays: Sensitive and robust fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess (e.e.) for chiral amino alcohols, amines, and diols. researchgate.netnih.gov These methods can be performed in 384-well plates using an automated reader, creating a powerful platform for screening combinatorial libraries and discovering new chiral catalysts for asymmetric transformations. researchgate.netnih.gov

Table 2: Advantages of Integrating Automation in Asymmetric Synthesis

| Technology | Primary Function | Key Benefits |

|---|---|---|

| Automated Microfluidics | Screening and optimization of reaction conditions | Drastic reduction in material consumption, faster development time nih.gov |

| High-Throughput e.e. Assays | Rapid and sensitive measurement of enantioselectivity | Enables large-scale screening of catalyst libraries, real-time evaluation researchgate.netnih.gov |

Exploration of Sustainable and Bio-Inspired Methodologies in Chiral Amino Alcohol Chemistry

There is a significant push within the chemical industry towards greener and more sustainable synthetic methods. chiralpedia.com In the context of chiral amino alcohol chemistry, this involves moving away from stoichiometric metal reagents and embracing catalytic and biocatalytic approaches. frontiersin.org

Promising sustainable methodologies include:

Biocatalysis: The use of enzymes offers a highly sustainable route. Multi-step biocatalytic cascades, for example, combining transketolase and transaminase enzymes, are being designed to produce chiral amino alcohols from simple, inexpensive starting materials in a one-pot system. researchgate.netscienceopen.com This approach is not only more cost-effective but also more efficient than many traditional chemical routes. researchgate.net

Organocatalysis: Small chiral organic molecules, such as those derived from amino acids, are proving to be highly effective and versatile catalysts. chiralpedia.com These metal-free catalysts are a cornerstone of green chemistry and are being applied to a growing range of asymmetric transformations. chiralpedia.com

Continuous Flow Chemistry: This approach offers exceptional opportunities to automate, scale up, and simplify chemical reactions, contributing to a more sustainable synthesis process. chiralpedia.com

Advanced Computational Design and Optimization of Chiral Catalysts Based on Amino Alcohol Scaffolds

Computational methods have become essential for the rational design of new chiral catalysts and the optimization of asymmetric reactions. chiralpedia.com By providing deep mechanistic insights and accurately predicting reaction outcomes, these tools significantly reduce the need for time-consuming trial-and-error experimentation. chiralpedia.com

Future perspectives in this area are heavily focused on:

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms are set to revolutionize catalyst design. chiralpedia.comchiralpedia.com By training on large datasets of catalytic reactions, ML models can predict the performance and enantioselectivity of new catalysts with high accuracy. chiralpedia.com This accelerates the discovery of novel catalysts by exploring vast chemical spaces that are inaccessible through traditional methods. chiralpedia.com

Catalytic Motif Scaffolding: New hybrid strategies combining machine learning and atomistic modeling are being developed for scaffolding catalytic arrays in de novo designed proteins. biorxiv.org This approach allows for the creation of custom-designed enzymes with high catalytic activities and exquisite stereoselectivity, potentially rivaling those produced through directed evolution. biorxiv.org This opens the door to creating tailor-made biocatalysts for specific transformations involving chiral amino alcohol scaffolds.

This synergy between advanced computational modeling and experimental validation is expected to lead to new breakthroughs, enabling the design of highly efficient and selective catalysts for the synthesis of complex chiral molecules. chiralpedia.commonash.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(3-ethoxyphenyl)ethan-1-ol, and how is enantiomeric purity achieved?

- Methodological Answer : The synthesis typically employs asymmetric catalysis or chiral starting materials to ensure stereochemical control. For example, chiral auxiliaries or enzymes (e.g., lipases) can induce enantioselectivity during key steps like the reduction of ketone intermediates. Purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) is critical to achieving >98% enantiomeric excess. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .

Q. Which spectroscopic and chromatographic techniques validate the structure and stereochemistry of this compound?

- Methodological Answer :